5,6,7,8-Tetrahydrophthalazine-1,4-dione
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Overview
Description
5,6,7,8-Tetrahydrophthalazine-1,4-dione is a heterocyclic compound with a molecular formula of C8H8N2O2. This compound is characterized by a phthalazine ring system that is partially saturated, making it a tetrahydro derivative. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrophthalazine-1,4-dione can be achieved through various methods. One common approach involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, followed by cyclization and reduction steps. The reaction typically requires a catalyst such as L-proline and is carried out in an ethanol medium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of environmentally friendly catalysts and solvents is emphasized to ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can yield fully saturated phthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5,6,7,8-Tetrahydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione: A fully unsaturated analog with similar chemical properties.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Another tetrahydro derivative with distinct reactivity.
Hexazinone: A triazine herbicide with a different core structure but similar functional groups.
Uniqueness
5,6,7,8-Tetrahydrophthalazine-1,4-dione is unique due to its partially saturated ring system, which imparts distinct chemical reactivity and biological activity compared to its fully saturated or unsaturated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H8N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2 |
InChI Key |
DVMQMAJYNQLBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=NC2=O |
Origin of Product |
United States |
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